Product packaging for Bromamine B(Cat. No.:CAS No. 16917-09-2)

Bromamine B

Cat. No.: B231997
CAS No.: 16917-09-2
M. Wt: 259.08 g/mol
InChI Key: KMLAGKAPWJDAGE-UHFFFAOYSA-N
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Description

Bromamine B (CAS 16917-09-2), with the molecular formula C 6 H 6 BrNNaO 2 S, is the sodium salt of N-bromobenzenesulfonamide . It is established in scientific research as a versatile and reliable oxidimetric titrant for analytical chemistry . Its primary research value lies in its application for the quantitative analysis of various inorganic and organic reductants. This compound is effectively used in both potentiometric and visual titration methods for compounds including arsenic(III), antimony(III), hexacyanoferrate(II), hydroquinone, and ascorbic acid . The compound also serves as a key reagent in organic synthesis; for instance, a Bromamine-B/PdCl 2 system has been demonstrated as an efficient method for converting indoles and indigos into anthranilic acids . The mechanism of action involves its function as a source of positive bromine (Br + ), facilitating oxidation reactions. Solutions of this compound can be standardized against arsenic(III) or hexacyanoferrate(II) . This product is intended for research use only (RUO) and is not approved for human or veterinary diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (MSDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrNNaO2S+ B231997 Bromamine B CAS No. 16917-09-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;N-bromobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S.Na/c7-8-11(9,10)6-4-2-1-3-5-6;/h1-5,8H;/q;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLAGKAPWJDAGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NBr.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNNaO2S+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16917-09-2
Record name Bromamine B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016917092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Bromamine B: Chemical Properties and Reactivity

Bromamine-B, chemically known as sodium N-bromobenzenesulfonamide, is a prominent member of the bromine-containing N-haloamine family. Its chemical formula is C₆H₅SO₂NBrNa·1.5H₂O. ias.ac.in As a source of electrophilic bromine, it functions as a versatile and effective oxidizing agent in a variety of chemical environments. ijiset.comniscpr.res.inias.ac.inrroij.com

The reactivity of Bromamine-B is significantly influenced by the pH of the reaction medium. In acidic solutions, it can exist in equilibrium with several species, including the free acid (PhSO₂NHBr), dibromamine-B (PhSO₂NBr₂), hypobromous acid (HOBr), and protonated hypobromous acid (H₂OBr⁺), all of which can act as oxidizing agents. rroij.com Bromamine-B is typically synthesized through the bromination of Chloramine-B. sapub.orgrroij.com The compound's capacity to deliver electrophilic bromine makes it a valuable reagent for selective oxidation and bromination reactions.

Reaction Kinetics and Mechanistic Elucidation of Bromamine B in Chemical Processes

Identification and Characterization of Active Species in Aqueous Bromamine (B89241) B Solutions

The behavior of Bromamine B in aqueous solutions is complex, involving various equilibria that dictate the nature of the active oxidizing species present at different pH values.

In aqueous solutions, this compound (PhSO₂NBrNa) dissociates and undergoes hydrolysis, leading to the formation of several species. The relative concentrations of these species are highly dependent on the solution's pH. rroij.comias.ac.iniosrjournals.orgacs.orgresearchgate.netacs.org

Acidic Solutions: Under acidic conditions, this compound can exist in equilibrium with several species, including the neutral form (PhSO₂NHBr), dibromamine-B (PhSO₂NBr₂), hypobromous acid (HOBr), and protonated hypobromous acid (H₂OBr⁺). rroij.comiosrjournals.orgniscpr.res.inijaem.net The presence of PhSO₂NBr₂ as a primary oxidant is often ruled out due to kinetic data that does not support its involvement in rate-determining steps. rroij.com The neutral species, PhSO₂NHBr, is frequently identified as a significant oxidizing agent in acidic media. ias.ac.in

Alkaline Solutions: In alkaline environments, dibromamine-B (PhSO₂NBr₂) is generally absent. iosrjournals.org The predominant species are typically the neutral form (PhSO₂NHBr), hypobromous acid (HOBr), and the anionic form (PhSO₂NBr⁻). iosrjournals.org Research suggests that the anion, PhSO₂NBr⁻, is likely the principal oxidizing species in alkaline solutions, as its proposed involvement aligns with observed kinetic data without necessitating the direct participation of PhSO₂NHBr or HOBr. iosrjournals.org Studies in dilute alkali indicate that both PhSO₂NHBr and HOBr can act as reactive brominating species, with the formation of HOBr being suppressible by the addition of the parent sulfonamide. rsc.orgresearchgate.netresearchgate.net At neutral pH (around pH 7), the conjugate acid, PhSO₂NHBr, is reported to be more abundant than other species. ias.ac.in

Table 3: Major Species of this compound in Aqueous Solutions as a Function of pH

pH RangePredominant SpeciesNotes
Acidic (low pH)PhSO₂NHBr, H₂OBr⁺, HOBrPhSO₂NBr₂ may be present but less significant in rate-determining steps. rroij.com
Neutral (pH ~7)PhSO₂NHBrConsidered the most abundant species. ias.ac.in
Alkaline (high pH)PhSO₂NBr⁻, HOBr, PhSO₂NHBrPhSO₂NBr⁻ is suggested as the primary oxidant in alkaline conditions. iosrjournals.org

Compound List:

this compound (BAB)

Sodium N-bromobenzenesulfonamide (PhSO₂NBrNa)

Benzenesulfonamide (PhSO₂NH₂)

Dibromamine-B (PhSO₂NBr₂)

Hypobromous acid (HOBr)

Protonated hypobromous acid (H₂OBr⁺)

Bromide ion (Br⁻)

Hydrogen ion (H⁺)

Hydroxide (B78521) ion (OH⁻)

Piperazine (B1678402)

1-Methylpiperazine

1-Ethylpiperazine

Chlorpromazine hydrochloride (CPH)

Fluphenazine dihydrochloride (B599025) (FPH)

Gabapentin (GP)

Glutamic acid (Glu)

Aspartic acid (Asp)

Niacin (Vitamin B3)

Chloramine-T (CAT)

Chloramine-B (CAB)

Bromamine-T (BAT)

N-bromoisonicotinamide (NBIN)

N-bromoacetamide (NBA)

Succinimide

Comparative Reactivity Analysis with Analogous N-Chloramines (e.g., Chloramine-T)

Bromamines, in general, exhibit greater reactivity compared to their chloramine (B81541) counterparts in both oxidation and substitution reactions with organic compounds. This enhanced reactivity is attributed to the bromine atom being more labile than the chlorine atom within these N-haloamine structures researchgate.netnih.gov. Studies comparing the reactivity of N-haloamines, including chloramine-T (CAT) and bromamine-T (BAT), with substrates like carbohydrazide, indicate that BAT is approximately five times faster than CAT in oxidation reactions under similar acidic conditions thieme-connect.comresearchgate.netias.ac.in. While direct comparative kinetic data specifically for this compound versus Chloramine-T across a broad range of reactions is not extensively detailed in the provided search results, the general trend suggests that this compound would also display superior reactivity due to the inherent properties of the bromine atom. For instance, in the oxidation of phenolic compounds, bromamines show significantly higher rate constants (10¹-10² M⁻¹s⁻¹) compared to chloramines (10⁻⁴-10⁻¹ M⁻¹s⁻¹) at near-neutral pH researchgate.net.

Proposed Reaction Mechanisms for this compound Transformations

The chemical transformations mediated by this compound are understood through several proposed mechanistic pathways, primarily involving electron transfer and the electrophilic nature of its bromine atom.

Postulated Electron-Transfer Pathways in Oxidation Reactions

This compound acts as a potent oxidant, facilitating reactions through electron transfer mechanisms. In oxidation processes, this compound can undergo a one-electron reduction, transferring an electron to the substrate. This process is common in reactions involving radicals, where species like Br• or Br₂•⁻ are known to favor single-electron transfer pathways with organic contaminants acs.org. While specific electron-transfer mechanisms for this compound are not explicitly detailed in the provided snippets, the general behavior of N-haloamines as oxidants suggests that they can readily accept electrons from electron-rich substrates, leading to their own reduction and the oxidation of the substrate. Studies on trace organic contaminants have shown that bromine radicals (Br•) and bromine radical anions (Br₂•⁻) primarily react via single-electron transfer, a pathway that is likely shared by other bromine-containing oxidants like this compound acs.org.

Role of Electrophilic Bromine in Reactive Processes

The bromine atom in this compound is in a formal +1 oxidation state, making it electrophilic. This electrophilic character is crucial for reactions such as electrophilic aromatic substitution. In these reactions, the electron-rich aromatic system attacks the electrophilic bromine species. For instance, in the halogenation of benzene, a Lewis acid catalyst polarizes the halogen molecule (e.g., Br₂) to generate a more electrophilic species (akin to Br⁺) which is then attacked by the aromatic ring wikipedia.orgmasterorganicchemistry.comchemguide.co.uklibretexts.orglibretexts.org. This compound, with its polarized N-Br bond, can similarly deliver an electrophilic bromine atom to nucleophilic sites on various substrates. This electrophilic bromine can participate in substitution reactions, leading to the formation of new carbon-bromine bonds. The lability of the N-Br bond in N-haloamines is a key factor in their reactivity as sources of electrophilic halogens researchgate.net.

Transition State Analysis in this compound-Mediated Reactions

Kinetic studies of this compound reactions often involve determining rate laws and activation parameters, which provide insights into the transition states. For example, in the oxidation of piperazines by this compound, the proposed mechanism suggests that the lone pair of electrons on the nitrogen atom of piperazine attacks the electrophilic bromine of the reactive oxidizing species, forming an N-bromopiperazine as the transition state rroij.com. The Hammett correlation in such studies, yielding a negative reaction constant (ρ = -0.75), indicates that electron-donating groups enhance the reaction rate, suggesting that the transition state involves increased electron density on the nitrogen atom of the piperazine rroij.com.

Studies on the reaction of atomic bromine with xylenes (B1142099) reveal that the process involves the formation of a pre-reactive complex, followed by an intramolecular rearrangement to a post-reactive complex, with the transition state lying at the highest energy point along this pathway rsc.org. While direct experimental transition state spectroscopy for this compound reactions is not detailed, kinetic data and proposed mechanisms infer the nature of these transient species. For instance, the reaction of bromine with alkenes proceeds via a cyclic halonium ion intermediate, which then undergoes backside attack by a nucleophile, defining the transition state for the anti-addition product masterorganicchemistry.commasterorganicchemistry.comlibretexts.org. Similarly, in this compound-mediated reactions, the transition state likely involves the interaction between the electrophilic bromine of BAB and the nucleophilic center of the substrate.

Reactivity Profiling of Specific Bromamine Derivatives

While the focus is on this compound, understanding the broader class of bromamines provides context. Bromamines, as a class, are generally more reactive than chloramines.

Comparative Reactivity of Bromamines versus Chloramines in Oxidation and Substitution Reactions

Numerous studies highlight the superior reactivity of bromamines over chloramines in both oxidation and substitution reactions. This is primarily due to the greater lability of the N-Br bond compared to the N-Cl bond, making the bromine atom a more effective electrophile or a better leaving group in certain reaction pathways researchgate.netnih.gov. For instance, in the context of water treatment, brominated haloamines exhibit significantly higher rate constants for reactions with organic constituents compared to their chlorinated counterparts researchgate.netresearchgate.net. Specifically, apparent second-order rate constants for reactions with phenolic compounds are orders of magnitude greater for bromamines (10¹-10² M⁻¹s⁻¹) than for chloramines (10⁻⁴-10⁻¹ M⁻¹s⁻¹) researchgate.net. This enhanced reactivity translates to faster reaction rates and potentially different product distributions when comparing bromamine-based reagents to chloramine-based ones in various organic transformations.

Data Tables

Table 1: Comparative Reactivity of Bromamines vs. Chloramines in Oxidation of Phenolic Compounds

Oxidant TypeApparent Second-Order Rate Constant (M⁻¹s⁻¹) at near-neutral pHReference
Bromamines10¹ - 10² researchgate.net
Chloramines10⁻⁴ - 10⁻¹ researchgate.net

Table 2: Kinetic Parameters in this compound Oxidation of Piperazines

Substrate (Piperazine Derivative)Rate Law Dependence on [H⁺]Reaction Constant (ρ)Isokinetic Temperature (K)Reference
PiperazineInverse fractional-order-0.75393 rroij.com
1-MethylpiperazineInverse fractional-order-0.75393 rroij.com
1-EthylpiperazineInverse fractional-order-0.75393 rroij.com

Table 3: Reactivity of Halogen Species in Water Treatment

Halogen SpeciesReactivity in Oxidation/Substitution ReactionsRelative ReactivityReference
BromaminesHighGreater than Chloramines researchgate.netnih.gov
ChloraminesModerateLess than Bromamines researchgate.netnih.gov
BrClHighPotentially higher than HOBr researchgate.netnsf.gov
Br₂HighPotentially higher than HOBr researchgate.netnsf.gov

Compound List

this compound (BAB)

Chloramine-T (CAT)

Chloramine-B (CAB)

Bromamine-T (BAT)

Monobromamine (NH₂Br)

Dibromamine (NHBr₂)

Bromochloramine (NHBrCl)

N-chloramines

N-bromoamines

Piperazine

1-Methylpiperazine

1-Ethylpiperazine

Benzenesulfonamide

p-toluenesulfonamide (B41071) (PTS)

Bromine chloride (BrCl)

Molecular bromine (Br₂)

Hypobromous acid (HOBr)

Chlorine (Cl₂)

Hypochlorous acid (HOCl)

pH-Dependent Reactivity and Disproportionation of Taurine Bromamine

The reactivity of N-haloamines, including this compound and its related compounds like Taurine Bromamine (Tau-NHBr), is significantly influenced by the pH of the reaction medium. This pH dependence arises from the varying speciation of these compounds and the formation of different reactive intermediates.

Taurine Bromamine (Tau-NHBr) exhibits a pronounced pH-dependent reactivity. Studies indicate that as the pH decreases, Tau-NHBr undergoes conversion to its dibrominated form, Tau-NBr₂ mdpi.comnih.gov. This dihalogenated species is generally more reactive than the monohalogenated form. For instance, the reaction rate constant (k₂) for Tau-NHBr with dansylglycine (B86417) demonstrates a clear trend with pH:

pHRate Constant (k₂) (M⁻¹s⁻¹)
5.01.1 × 10⁴
7.09.5 × 10¹
9.01.7 × 10¹

Table 1: pH-dependent reactivity of Taurine Bromamine (Tau-NHBr) with dansylglycine mdpi.com.

Kinetic Analysis of Bromamine Reactions with Endogenous and Exogenous Compounds

This compound and related N-bromoamines participate in a variety of reactions with biological molecules and simple inorganic compounds, with their kinetics being a subject of considerable research.

Reaction with Hydrogen Peroxide (H₂O₂)

The interaction between N-bromoamines and hydrogen peroxide can lead to the generation of reactive oxygen species, notably singlet oxygen. In the case of Taurine Bromamine (Tau-NHBr), its reaction with H₂O₂ has been shown to produce singlet oxygen mdpi.comnih.gov. The bimolecular rate constant (k₂) for the reaction between Tau-NHBr and H₂O₂ at pH 7.0 has been determined to be 3.9 M⁻¹s⁻¹ mdpi.com. This reaction pathway is significant as it highlights the potential for N-haloamines to participate in oxidative processes beyond direct halogenation.

Reaction with Tryptophan

Tryptophan, an essential amino acid, readily reacts with N-bromoamines. Taurine Bromamine (Tau-NHBr) reacts with tryptophan, with a reported bimolecular rate constant (k₂) of 9.5 × 10¹ M⁻¹s⁻¹ at pH 7.0 mdpi.comnih.gov. This rate is considerably lower than that observed for hypobromous acid (HOBr) under similar conditions (7.3 × 10⁶ M⁻¹s⁻¹), establishing a reactivity hierarchy where HOBr is a much more potent oxidant than Tau-NHBr mdpi.comnih.gov. For comparison, the related N-bromosuccinimide (NBS) reacts with tryptophan derivatives with second-order rate constants around 7.8 × 10⁵ to 8.8 × 10⁵ dm³·mol⁻¹·s⁻¹, with minimal dependence on pH or ionic strength near neutrality doi.org.

CompoundReactantRate Constant (k₂) (M⁻¹s⁻¹)Conditions (pH)Reference
Tau-NHBrTryptophan9.5 × 10¹7.0 mdpi.comnih.gov
NBSTryptophan~8.8 × 10⁵Neutral doi.org

Table 2: Bimolecular rate constants for the reaction of N-bromoamines with Tryptophan.

Reaction with Melatonin

Data Tables

The research on Bromamine-B has yielded quantitative data regarding reaction kinetics and synthetic yields, which can be summarized in tabular form to illustrate its chemical behavior.

Table 1: Kinetic Parameters in Bromamine-B Mediated Oxidations

SubstrateReaction Medium/ConditionsRate Law Dependence ([BAB]₀, [Substrate]₀, [H⁺])Key Products/ObservationsReference
Glutamic Acid (Glu)Acidic medium (HClO₄), 30°CRate ∝ [BAB]₀¹ [Glu]₀¹ [H⁺]⁻¹Succinic and malonic acids formed. Stoichiometric in buffers (pH 1-6), 4-electron process. ias.ac.inniscpr.res.in
Aspartic Acid (Asp)Acidic medium (HClO₄), 30°CRate ∝ [BAB]₀¹ [Asp]₀¹ [H⁺]⁻¹Succinic and malonic acids formed. Order of reactivity: Asp > Glu. ias.ac.in
Piperazine (B1678402)pH 4.0 buffer, 303KRate ∝ [BAB]₀¹ [Piperazine]₀¹ [H⁺]⁻⁰.⁵ (approx.)Rate constants and activation parameters studied. Electron-releasing groups on piperazine enhance rate. rroij.comscispace.com

Table 2: Bromamine-B in Synthetic Applications

ReactantsProduct(s)Catalyst/ConditionsYield (%)Reaction TimeReference
Indole (B1671886)Anthranilic AcidBromamine-B / PdCl₂; Alkaline (pH 12) acetonitrile (B52724)/water (1:1), 60°C952 hr 10 min researchgate.net
Indigo (B80030)Anthranilic AcidBromamine-B / PdCl₂; Alkaline (pH 12) acetonitrile/water (1:1), 60°C952 hr 40 min researchgate.net
Maleimides + Secondary AminesAminohalogenated productsCuCl catalyst, Toluene, O₂ atmosphereModerate to excellentShort organic-chemistry.orgfrontiersin.org

Compound List

Bromamine-B (BAB)

Chloramine-T (CAT)

Chloramine-B (CAB)

N-halosuccinimides (NXS)

Hypobromous acid (HOBr)

Hypochlorous acid (HOCl)

Glutamic acid (Glu)

Aspartic acid (Asp)

Piperazine

Indole

Indigo

Anthranilic Acid

Benzenesulfonamide

Dibromamine-B (PhSO₂NBr₂)

Monobromamine (NH₂Br)

Dibromamine (NHBr₂)

Bromochloramine (NHBrCl)

Synthetic Methodologies for N-Sodio-N-bromobenzenesulfonamide (Bromamine B) and Related Species

This article details the established and contemporary synthetic routes for N-sodio-N-bromobenzenesulfonamide, commonly known as Bromamine (B89241) B, and other related N-brominated compounds that are significant for mechanistic and applied studies in chemistry.

Computational and Theoretical Chemistry Studies of Bromamine B and Bromine Species

Computational Modeling of Reaction Mechanisms

Kinetic Modeling of Bromamine (B89241) Decomposition and Degradation Pathways

Kinetic modeling is a crucial tool for understanding the complex reactions involved in the decomposition of bromamines, including Bromamine B (sodium N-bromo-4-methylbenzenesulfonamide). These models are essential for predicting the fate of such compounds in various environments, such as in water treatment processes. icm.edu.pl

A holistic approach to kinetic modeling has been shown to be more effective than previous methods. This approach led to a revised and simplified reaction scheme for bromamine decomposition that is robust across a wide range of experimental conditions. nih.gov The model, consisting of three reactions and 17 constants, performed better than a more complex, previously published model. nih.gov

Studies on the decomposition of bromamines often involve stopped-flow spectrophotometry to gather data on the decay of monobromamine (NH₂Br) and dibromamine (NHBr₂). nih.govresearchgate.net The decomposition of bromamines can be influenced by various factors, including pH, the ratio of ammonia (B1221849) to bromine, and the presence of buffers like phosphate (B84403) and carbonate. researchgate.netresearchgate.net For instance, the rate of bromamine self-decomposition decreases as the pH increases from 6.0 to 8.5. researchgate.net

Kinetic models have been developed to simulate the formation and decomposition of bromamines in aqueous solutions. researchgate.net These models incorporate reactions such as the self-decomposition of NHBr₂ and its reaction with NBr₃. researchgate.net The rate constants for these reactions are determined by fitting the model's predictions to experimental data. researchgate.net Such models have been successfully used to predict the speciation of bromamines during processes like breakpoint bromination. researchgate.net

The decomposition of this compound, specifically, has been studied under thermal and photochemical conditions. asianpubs.org Photolysis of aqueous this compound with UV light has been investigated, and the products of this decomposition have been identified, leading to the proposal of a suitable photolytic mechanism. asianpubs.org The quantum yield for the photolytic decomposition of a related compound, bromamine-T, has also been reported. niscpr.res.in

Table 1: Kinetic Models for Bromamine Decomposition

Model Aspect Description Key Findings
Modeling Approach Holistic approach using a simplified reaction scheme. nih.gov More robust and accurate across various conditions than previous complex models. nih.gov
Experimental Techniques Stopped-flow spectrophotometry. nih.govresearchgate.net Provides data on the decay of monobromamine and dibromamine. nih.gov
Influencing Factors pH, ammonia/bromine ratio, buffers. researchgate.netresearchgate.net Decomposition rates are highly dependent on these environmental conditions. researchgate.net
Specific Reactions Self-decomposition of NHBr₂, reaction of NHBr₂ with NBr₃. researchgate.net Rate constants for these key reactions have been determined. researchgate.net
Photochemical Decomposition Studied using UV light. asianpubs.orgniscpr.res.in Products have been identified and photolytic mechanisms proposed. asianpubs.org

This table summarizes key aspects of kinetic modeling for bromamine decomposition based on cited research.

Theoretical Studies on Bromine-Rich Complexes and Polybrominated Systems

Theoretical studies, particularly first-principles calculations, have been instrumental in understanding the nature of intermolecular bromine-bromine (Br···Br) interactions. rsc.org These interactions are a form of halogen bonding and play a significant role in the structure and properties of bromine-rich molecular crystals. rsc.orgmdpi.com

The strength of C–Br···Br–C interactions has been quantified using high-level calculations, with interaction energies found to be in the range of -1.72 to -1.91 kcal/mol for model systems. rsc.orgresearchgate.net Symmetry-adapted perturbation theory (SAPT) analyses reveal that these interactions are primarily driven by dispersion forces, though a significant electrostatic component is also present. rsc.orgresearchgate.net This electrostatic contribution is influenced by the dipole moment of the interacting fragments and the σ-hole on the bromine atoms. rsc.orgresearchgate.net

The geometry of these interactions is also a key area of investigation. For the (CH₃Br)₂ dimer, the most stable orientations are found to be the Type I (θ₁≈θ₂=90°) and Type II (θᵢ≈180°, θⱼ≈90°) conformations. rsc.orgresearchgate.net

In more complex, bromine-rich systems, such as those involving polybromide complexes of bismuth and selenium, a variety of Br···Br non-covalent interactions are observed. mdpi.comrsc.org These interactions can lead to the formation of supramolecular architectures with varying dimensionalities. mdpi.com For instance, in some selenium(IV) polybromide complexes, Br···Br interactions with distances shorter than the sum of the van der Waals radii are prevalent, indicating significant halogen bonding. mdpi.com Theoretical calculations have been used to estimate the energies of these non-covalent interactions in the solid state. mdpi.com

Table 2: Characteristics of Intermolecular Bromine-Bromine Interactions

Interaction Type Interaction Energy (kcal/mol) Dominant Force Key Geometric Features
C(sp³)–Br···Br–C(sp³) -1.72 rsc.orgresearchgate.net Dispersion & Electrostatic rsc.orgresearchgate.net Type I (θ₁≈θ₂=90°), Type II (θᵢ≈180°, θⱼ≈90°) rsc.orgresearchgate.net
C(sp²)–Br···Br–C(sp²) -1.83 rsc.orgresearchgate.net Dispersion & Electrostatic rsc.orgresearchgate.net -
C(sp)–Br···Br–C(sp) -1.91 rsc.orgresearchgate.net Dispersion & Electrostatic rsc.orgresearchgate.net -

This table presents theoretical data on the strength and nature of various intermolecular bromine-bromine interactions.

For molecules containing heavy elements like bromine, relativistic effects become significant and must be considered in theoretical studies to obtain accurate results. mdpi.comresearchgate.net The inner-shell electrons in heavy atoms move at speeds approaching the speed of light, making the non-relativistic Schrödinger equation less adequate than the relativistic Dirac equation. mdpi.com

Due to the high computational cost of solving the Dirac equation directly, approximations like the Zeroth-Order Regular Approximation (ZORA) and the use of effective core potentials (ECPs) are widely employed. mdpi.com ECPs, such as the Stuttgart/Dresden (SDD) basis set, treat only the valence electrons explicitly, which reduces computational demand while accounting for some relativistic effects. mdpi.com

In the study of polybrominated diphenyl ethers (PBDEs), including the relativistic effect of bromine through mixed basis sets has been shown to be important for accurate structural optimization. mdpi.com For instance, the B3LYP/6-311+G(d)-SDD method has been used for such calculations. mdpi.com Relativistic effects, including scalar relativistic effects and spin-orbit coupling, are also crucial for accurately calculating thermochemical properties like enthalpies of formation for bromine-containing halocarbons. nsf.govarxiv.org The inclusion of molecular spin-orbit corrections can significantly impact the calculated enthalpy of formation. nsf.gov

Table 3: Computational Methods for Including Relativistic Effects

Method Description Application
Dirac Equation The fundamental relativistic wave equation. mdpi.com Accurate for small molecules but computationally expensive. mdpi.com
Zeroth-Order Regular Approximation (ZORA) An approach that simplifies the Dirac equation. mdpi.com Provides high precision with lower computational cost. mdpi.com
Effective Core Potentials (ECPs) Replaces core electrons with a potential, treating only valence electrons explicitly. mdpi.com Reduces computational cost and includes some relativistic effects. mdpi.com
Mixed Basis Sets (e.g., genecp) Uses different basis sets for different atoms in a molecule. mdpi.com Allows for the inclusion of relativistic effects for heavy atoms like bromine. mdpi.com
Douglas-Kroll-Hess (DKH) A transformation to simplify the four-component Dirac equation to a two-component form. arxiv.org Addresses scalar relativistic effects. arxiv.org

This table outlines various computational methods used to account for relativistic effects in studies of heavily brominated molecules.

Computational chemistry plays a vital role in predicting and understanding the degradation pathways of brominated environmental contaminants, such as polybrominated diphenyl ethers (PBDEs). mdpi.comrsc.org Theoretical calculations can complement experimental data, which can be expensive and difficult to obtain for all 209 PBDE congeners. mdpi.com

Density functional theory (DFT) methods, such as B3LYP, are commonly used to study the structures and properties of PBDEs. mdpi.commdpi.com By calculating the properties of both neutral and anionic species, researchers can predict the most likely debromination pathways. mdpi.commdpi.com For example, the elongation of specific C–Br bonds in the anionic form of a PBDE congener can indicate the most susceptible position for reductive debromination. mdpi.com

The energy of the lowest unoccupied molecular orbital (E_LUMO) has been found to be a good descriptor for predicting the relative reaction rates of debromination. mdpi.comresearchgate.net A strong linear correlation has been observed between the E_LUMO values and the experimental reductive debromination rate constants for PBDEs. mdpi.com This suggests that the debromination rate is dependent on the Br-rich phenyl ring with the lowest unoccupied molecular orbital localization. researchgate.net

Computational tools and pathway prediction systems, such as the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) Pathway Prediction System and enviPath, are being developed to predict the biodegradation pathways of xenobiotic compounds. nih.govenvipath.org These systems use databases of known biotransformation rules to generate potential degradation pathways. nih.gov

Table 4: Theoretical Predictors for Debromination Pathways

Predictor Description Application in Debromination Studies
Anionic Structure Analysis Calculation of the equilibrium structure of the anionic form of the molecule. mdpi.com Elongated C–Br bonds indicate susceptible sites for debromination. mdpi.com
Lowest Unoccupied Molecular Orbital (LUMO) Energy The energy of the lowest energy orbital that is not occupied by an electron. mdpi.comresearchgate.net Correlates well with experimental debromination rate constants. mdpi.com
Frontier Orbital Theory Examines the highest occupied molecular orbital (HOMO) and LUMO to understand chemical reactivity. mdpi.com Helps to understand the susceptibility of different positions to nucleophilic attack and debromination. mdpi.com
Pathway Prediction Systems (e.g., UM-BBD, enviPath) Databases and algorithms that predict metabolic pathways based on known biotransformation rules. nih.govenvipath.org Predict potential biodegradation pathways for brominated contaminants. nih.gov

This table lists key theoretical predictors and their application in the analysis of debromination pathways for environmental contaminants.

Applications in Synthetic Chemistry and Industrial Processes

Bromamine (B89241) B as a Versatile Reagent in Organic Synthesis

Bromamine B serves as a valuable reagent in organic synthesis, particularly as an oxidant and a source of electrophilic bromine. Its applications range from specific catalytic transformations to general oxidation of organic substrates.

A notable application of this compound in organic synthesis is its role in a palladium-catalyzed system for the conversion of indoles and indigos into anthranilic acids. This method utilizes this compound in conjunction with palladium(II) chloride (PdCl2) as a catalyst, operating under alkaline conditions. The transformation is typically conducted in a mixture of acetonitrile (B52724) and water (1:1) at 60°C, with the reaction medium maintained at pH 12. Research indicates that indigo (B80030) derivatives undergo this conversion more rapidly than indole (B1671886) derivatives, yielding anthranilic acids in good to excellent yields tandfonline.comtandfonline.comresearchgate.net. This process is advantageous due to its efficiency, short reaction times, and the use of relatively non-toxic reagents, making it a practical route for synthesizing anthranilic acids, which are important intermediates in the production of dyes, pigments, pharmaceuticals, and other fine chemicals tandfonline.comtandfonline.comresearchgate.net.

Table 1: Bromamine-B/PdCl2 Catalyzed Synthesis of Anthranilic Acids

Substrate TypeReaction ConditionsYieldsNotesReference
IndolesAlkaline (pH 12), Acetonitrile/Water (1:1), 60°C, PdCl2 (1 mol%)Good to ExcellentConversion to anthranilic acids tandfonline.comtandfonline.comresearchgate.net
IndigosAlkaline (pH 12), Acetonitrile/Water (1:1), 60°C, PdCl2 (1 mol%)Good to ExcellentFaster conversion than indoles tandfonline.comtandfonline.comresearchgate.net

This compound is recognized as a mild and potent oxidant in various organic reactions. Its reactivity stems from its ability to act as a source of halonium cations, hypohalites, and N-anions, enabling it to participate in a wide array of oxidation processes. Studies have demonstrated its efficacy in oxidizing heterocyclic compounds and other organic substrates. For instance, this compound has been employed in the oxidation of piperazine (B1678402) derivatives, quinolines to their corresponding N-oxides, and simple carboxylic acids like formic and oxalic acids rroij.comscispace.comijirset.comniscpr.res.in. Kinetic analyses of these reactions often reveal a first-order dependence on this compound and the substrate, with varying dependencies on pH or hydroxide (B78521) ion concentration, depending on the reaction medium rroij.comscispace.comijirset.comniscpr.res.inasianpubs.org. For example, the oxidation of piperazines exhibits a first-order dependence on both this compound and the piperazine substrate, and an inverse fractional-order dependence on hydrogen ion concentration rroij.comscispace.com. Similarly, the oxidation of quinolines in an acidic medium shows a first-order dependence on this compound and the quinoline (B57606) substrate, with a less than unit order dependence on hydrogen ion concentration ijirset.com. In alkaline media, this compound can also act as an oxidant, as seen in the Os(VIII)-catalyzed oxidation of indole, where the rate is first-order with respect to this compound, indole, and the catalyst, and inversely first-order with respect to hydroxide ions asianpubs.org.

Table 2: Kinetic Data for Bromamine-B Mediated Oxidations

SubstrateMedium/CatalystTemperatureRate Dependence on [BAB]Rate Dependence on [Substrate]Rate Dependence on [H+] / [OH-]Reference
Piperazine derivs.pH 4.0 buffer303 K1st Order1st OrderInverse Fractional Order rroij.comscispace.com
QuinolinesHClO4 medium303 K1st Order1st Order< Unit Order ijirset.com
Formic/Oxalic AcidsAcidic solutionNot specified1st Order1st OrderInverse 1st Order niscpr.res.in
IndoleAlkaline, Os(VIII) catalyst303 K1st Order1st OrderInverse 1st Order ([OH-]) asianpubs.org

Broader Industrial Applications of Bromine and Bromine Chemistry

Beyond its specific use as this compound in synthesis, bromine and its various compounds play critical roles in several major industrial sectors, particularly in environmental control and water treatment.

Mercury emissions from industrial combustion processes, such as coal-fired power plants and waste incinerators, pose a significant global health risk due to mercury's toxicity and persistence. Bromine-based technologies have emerged as a highly effective strategy for mercury abatement. These methods involve the introduction of bromine or bromide compounds into the combustion process or flue gas stream. Bromide additives, such as aqueous sodium bromide (NaBr) or calcium bromide (CaBr2), are added to fuels before combustion or injected directly into the flue gas. The bromine species generated oxidize elemental mercury (Hg0) into a more easily captured oxidized form (Hg2+) wtert.netresearchgate.netpowerengineeringint.combsef.combsef.com. This oxidation step significantly enhances the efficiency of downstream emission control equipment, such as activated carbon injection systems or scrubbers, in removing mercury from the flue gases. Brominated powdered activated carbon (PAC) is also utilized as a sorbent for mercury capture. These bromine-enhanced methods have demonstrated mercury reduction efficiencies exceeding 90%, offering a cost-effective and practical solution compared to some alternative methods powerengineeringint.combsef.combsef.com.

Table 3: Bromine Applications in Mercury Abatement

Method of Bromine ApplicationTarget ProcessMercury Reduction EfficiencyKey Bromine Compound(s)MechanismReference
Pre-combustion AdditionCoal/Waste Combustion>90%NaBr, CaBr2Oxidizes Hg0 to Hg2+ in flue gas researchgate.netpowerengineeringint.combsef.combsef.com
Flue Gas InjectionFluidized Bed Combustors>90%Aqueous NaBrOxidizes Hg0 in freeboard/flue gas wtert.net
Flue Gas InjectionPost-combustion>90%HBr or bromide additiveOxidizes Hg0 for capture powerengineeringint.combsef.com
Activated Carbon InjectionFlue Gas Stream>90%Brominated PACCaptures oxidized mercury powerengineeringint.combsef.com

Bromine-based biocides are widely employed in industrial water treatment systems, including cooling towers, process water circuits, and wastewater treatment facilities, to control microbial growth such as bacteria, algae, fungi, and slime formation albemarle.combsef.com. These biocides function by releasing active bromine species, primarily hypobromous acid (HOBr), which effectively disinfects water by damaging microbial cells bsef.com. Furthermore, bromine reacts with ammonia (B1221849) present in water to form bromamines, which also possess potent antimicrobial properties and can provide residual disinfection bsef.comicl-group.com.

Bromine-based biocides offer several advantages over traditional chlorine-based treatments. They exhibit superior performance across a broader pH range, typically remaining effective in neutral to alkaline conditions (pH 7.0-9.0), where chlorine's efficacy diminishes icl-group.comresearchgate.netenvirotech.com. Bromine compounds are also generally less corrosive to equipment and demonstrate higher tolerance to organic matter in the water compared to chlorine-based alternatives icl-group.comenvirotech.com. Common forms of bromine-based biocides include stabilized liquid bromine solutions, stabilized hypobromites, activated sodium bromide, and hydantoin-based compounds like BCDMH researchgate.netenvirotech.com. These formulations are often designed for ease of handling and application, sometimes as single-feed products, simplifying operational procedures icl-group.comenvirotech.com.

Table 4: Comparative Performance of Bromine vs. Chlorine Biocides

ParameterBromine-Based BiocidesChlorine-Based Biocides (e.g., Sodium Hypochlorite)Reference
pH EfficacyEffective at pH 7.0-9.0Most effective below pH 7.5 icl-group.comresearchgate.netenvirotech.com
Corrosivity (B1173158)Less corrosive (e.g., 4-5x less than bleach)More corrosive envirotech.com
Organic ToleranceHigherLower icl-group.comenvirotech.com
Persistence in WaterLonger (e.g., 2-3x longer than HOCl)Shorter icl-group.com
HandlingOften single-feed, pre-activated solutionsMay require mixing of precursor and activator icl-group.comenvirotech.com
Microbial ControlBacteria, fungi, algae, slime, biofilmBacteria, fungi, algae, slime albemarle.combsef.comicl-group.comresearchgate.netenvirotech.com

The inherent volatility, toxicity, and corrosivity of elemental bromine present significant challenges for its safe storage and transportation in industrial settings. Consequently, research has focused on developing advanced materials capable of efficiently capturing and storing bromine. These materials include hybrid organic-inorganic solids, covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and porous organic cages (POCs) stanford.eduacs.orgrsc.orgresearchgate.netesrf.fr.

These advanced materials often leverage mechanisms such as physical or chemical adsorption, reversible chemisorption, and charge-transfer interactions to bind bromine molecules acs.orgrsc.orgresearchgate.netesrf.fr. Some MOFs, for instance, can reversibly capture bromine by oxidizing their metal centers (e.g., CoII to CoIII) esrf.fr. COFs have demonstrated high bromine capture capacities, with some materials achieving capacities up to 15.34 g/g, and can be designed for selective capture, such as separating bromine from iodine acs.orgrsc.org. These materials are engineered to have high gravimetric and volumetric storage capacities and can be tuned for controlled release, facilitating safer handling and transportation of bromine stanford.edursc.org.

Table 5: Materials for Bromine Capture and Storage

Material TypeKey FeaturesBromine Capture Capacity (Typical)SelectivityRelease MechanismReference
Hybrid Organic-Inorganic SolidsNon-porous, tunable releaseHigh gravimetric/volumetricTunableTimed release stanford.edu
Covalent Organic Frameworks (COFs) (e.g., COF-2H1)High porosity, thermal stabilityUp to 15.34 g/g (in cyclohexane)HighAdsorption acs.org
N-containing Porous Organic Cages (POCs)High N content, charge-transfer interactione.g., 11.02 mmol/gHighReversible sorption rsc.org
Porous Organic Polymers (POPs) (e.g., POF-2)Electron-rich, thiophene-based2.86 g/g (aqueous)Selective (over iodine)Charge transfer researchgate.net
Metal-Organic Frameworks (MOFs) (e.g., Co2Cl2BTDD)Redox-active Co centersReversible capture/release-Oxidation of CoII to CoIII esrf.fr

Compound List:

this compound

Palladium(II) chloride (PdCl2)

Indole

Indigo

Anthranilic acid

Acetonitrile

Piperazine

1-Methylpiperazine

1-Ethylpiperazine

Quinoline

7-Hydroxyquinoline

7-Chloroquinoline

7-Aminoquinoline

Formic acid

Oxalic acid

Osmium tetroxide (OsO4)

Sodium hydroxide (NaOH)

Mercury (Hg)

Elemental mercury (Hg0)

Oxidized mercury (Hg2+)

Sodium bromide (NaBr)

Calcium bromide (CaBr2)

Hydrogen bromide (HBr)

Sodium chlorite (B76162) (NaClO2)

Activated carbon

Brominated powdered activated carbon (PAC)

Hypobromous acid (HOBr)

Hypochlorous acid (HOCl)

Bromamines

Ammonia

Sodium hypochlorite (B82951)

Chlorine

Iodine

Iodine monobromide (IBr)

1,3-Dicarbonyl compounds

Sodium azide (B81097)

2-Iodoxybenzoic acid (IBX)

Sulfur trioxide potassium (SO3K)

Sodium iodide (NaI)

Cobalt(II) ions (CoII)

Cobalt(III) ions (CoIII)

Chloramine (B81541) B (CAB)

Chloramine-T (CAT)

Dibromamine-B (DBB)

Benzenesulfonamide

Sodium N-bromobenzenesulfonamide (this compound)

N-metallo-N-halo arylsulphonamides

N-haloamines

Metal-organic frameworks (MOFs)

Covalent organic frameworks (COFs)

Porous organic cages (POCs)

Porous organic polymers (POPs)

Thiophene

Cesium

Nitrogen (N)

Imines

Hydrazones

Chlorine gas (Cl2)

Bromine gas (Br2)

Hydrogen chloride (HCl)

Nitrogen oxides (NOx)

Methanol (MeOH)

Perchloric acid (HClO4)

Sodium N-bromobenzenesulfonamide monohydrate (C6H5SO2NBrNa·1.5H2O)

4-Amino-3-carboxybenzenesulfonic acid

2-Amino-5-sulfobenzoic acid

5-Sulfoanthranilic acid

Bromochlorodimethylhydantoin (BCDMH)

N-containing porous organic cages (CC3-R, FT-RCC3)

Formaldehyde Tied-Reduced Covalent Cage 3 (FT-RCC3)

Electron-rich thiophene-based porous organic polymer (POF-2)

Co2Cl2BTDD (a MOF)

Co2Cl4BTDD (a MOF)

Co2Cl2Br2BTDD (a MOF)

XBr3 (X = Cs, C8H20N, C16H36N) polybromide compounds

Future Research Directions and Emerging Paradigms in Bromamine B Chemistry

Development of Novel Bromine-Based Reagents and Catalytic Systems for Green Chemistry

The development of environmentally benign chemical processes is a cornerstone of modern chemistry. nih.govalliedacademies.org For Bromamine (B89241) B, future research will focus on creating novel reagents and catalytic systems that enhance its utility while minimizing its environmental footprint. A significant area of interest is the in situ generation of brominating agents. nih.govrsc.org This approach avoids the handling and storage of hazardous reagents like molecular bromine by producing the active brominating species directly within the reaction mixture. nih.govresearchoutreach.org For instance, the oxidation of bromide ions in the presence of an amine source could provide a direct route to Bromamine B under mild conditions.

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity under less energy-intensive conditions. alliedacademies.org Future work will likely explore the use of transition metal catalysts and organocatalysts to expand the reactivity of this compound. For example, catalytic systems could be designed to facilitate novel transformations that are not accessible through traditional methods. A key goal is to develop catalysts that are recoverable and reusable, further enhancing the sustainability of the process. researchgate.net The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide the design of these new systems. nih.gov

Research FocusGreen Chemistry PrinciplePotential Application
In situ generation of this compoundSafer chemistryIndustrial synthesis, water treatment
Development of reusable catalystsWaste reductionPharmaceutical manufacturing
Use of benign solventsPollution preventionOrganic synthesis
Energy-efficient reaction conditionsReduced energy consumptionLarge-scale chemical production

Advanced Spectroscopic and In Situ Techniques for Real-Time Mechanistic Insights

A thorough understanding of reaction mechanisms is crucial for optimizing chemical processes and developing new synthetic methodologies. researchgate.netirma-international.org Advanced spectroscopic techniques are powerful tools for elucidating the intricate details of chemical transformations involving this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy can provide real-time information about the formation of intermediates and the progress of a reaction. researchgate.netspectroscopyonline.comtestbook.com

In situ monitoring techniques, which allow for the analysis of a reaction as it occurs, are particularly valuable for studying transient and reactive species. spectroscopyonline.comirb.hr By coupling spectroscopic methods with reaction vessels, researchers can gain a dynamic picture of the chemical processes at play. irb.hr For example, in situ Raman spectroscopy can be used to track the vibrational modes of molecules, providing insights into bond formation and cleavage during a reaction. irb.hrresearchgate.net X-ray absorption spectroscopy is another powerful technique that can provide information about the local electronic and geometric structure of bromine-containing species in different environments. researchgate.net These advanced analytical methods will be instrumental in unraveling the complex reaction pathways of this compound and identifying key intermediates. researchgate.net

Spectroscopic TechniqueInformation GainedApplication in this compound Research
Nuclear Magnetic Resonance (NMR)Molecular structure, reaction kineticsCharacterization of products and intermediates
Infrared (IR) SpectroscopyFunctional groups, bondingMonitoring the disappearance of reactants and appearance of products
Raman SpectroscopyMolecular vibrations, symmetryIn situ reaction monitoring, identification of transient species
X-ray Absorption SpectroscopyElectronic structure, local coordinationProbing the bromine environment in different states

Integrated Computational and Experimental Approaches for Predicting Reactivity and Environmental Fate

The synergy between computational modeling and experimental studies offers a powerful paradigm for understanding and predicting the behavior of chemical compounds. researchgate.net In the context of this compound, integrated approaches can provide valuable insights into its reactivity and environmental fate. researchgate.net Computational methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure and energetic properties of this compound and related molecules. researchgate.net This information can then be used to predict its reactivity towards different substrates and to elucidate reaction mechanisms at a molecular level.

Predicting the environmental fate of chemicals is a critical aspect of green chemistry. researchgate.netresearchgate.net Computational models can be employed to estimate key physicochemical properties of this compound, such as its solubility, vapor pressure, and partition coefficients. researchgate.netcore.ac.uk These parameters are essential for predicting how the compound will distribute in the environment and its potential for bioaccumulation. nih.gov Furthermore, models can be developed to predict the degradation pathways of this compound in various environmental compartments, such as soil and water. researchgate.net Experimental studies are crucial for validating the predictions of computational models and for providing the data needed to refine and improve them. nih.gov This integrated approach will enable a more comprehensive assessment of the environmental risks associated with this compound and guide the development of more sustainable alternatives. core.ac.uk

ApproachObjectiveOutcome
Computational Chemistry (e.g., DFT)Predict reactivity and reaction mechanismsIdentification of active sites, elucidation of reaction pathways
Quantitative Structure-Activity Relationship (QSAR)Estimate physicochemical and toxicological propertiesPrediction of environmental distribution and potential hazards
Environmental Fate ModelingSimulate behavior in different environmental compartmentsAssessment of persistence, degradation, and bioaccumulation potential
Experimental ValidationConfirm and refine model predictionsIncreased accuracy and reliability of predictive models

Exploration of Sustainable Synthesis and Application Methodologies for this compound

The principles of sustainable chemistry are increasingly influencing the design of synthetic processes. nih.gov Future research on this compound will undoubtedly focus on developing more sustainable methods for its synthesis and application. This includes the use of renewable resources, the reduction of waste, and the development of more energy-efficient processes. alliedacademies.org One promising area is the use of flow chemistry, where reactions are carried out in continuous-flow reactors. nih.govresearchoutreach.org This technology offers several advantages over traditional batch processing, including improved safety, better process control, and the ability to scale up reactions more easily. researchoutreach.org

The development of biocatalytic methods for the synthesis and transformation of N-bromo compounds is another exciting avenue of research. Enzymes, as natural catalysts, often exhibit high selectivity and can operate under mild reaction conditions. mdpi.com The discovery and engineering of enzymes capable of catalyzing bromination reactions could lead to highly efficient and environmentally friendly synthetic routes. Furthermore, exploring the use of this compound in sustainable applications, such as in the development of green biocides or as a reagent in environmentally benign oxidation processes, will be a key focus. openpr.com The overarching goal is to integrate this compound into a circular economy framework, where its synthesis, use, and disposal are all designed to minimize environmental impact. alliedacademies.org

Q & A

Q. What are the primary decomposition pathways of Bromamine B in aqueous solutions, and how do experimental variables influence these pathways?

this compound decomposition involves reversible disproportionation of monobromamine (NH₂Br) into dibromamine (NHBr₂) and ammonia, followed by irreversible decomposition of both species. Key variables include pH (6.5–9.5), bromamine concentration (0.15–0.50 mM), and buffer systems (phosphate/carbonate). Acid-base catalysis governs reaction rates: monobromamine disproportionation is acid-catalyzed, while dibromamine decomposition is base-catalyzed . Methodological steps:

  • Use stopped-flow spectrophotometry to track kinetic changes.
  • Vary buffer concentrations (5–40 mM) to isolate catalysis contributions (e.g., H⁺, HPO₄²⁻, CO₃²⁻).
  • Apply Brønsted relationships to derive rate constants for unmeasured conditions .

Q. How should researchers design experiments to investigate this compound stability under varying pH conditions?

  • Controlled Buffering : Use phosphate (pH 6.5–8.5) and carbonate (pH 9.0–9.5) buffers to maintain ionic strength.
  • Kinetic Profiling : Measure decay rates at 5+ pH values within the target range.
  • Catalysis Analysis : Quantify contributions of H⁺, NH₄⁺, and buffer ions using pre-determined Brønsted terms .
  • Validation : Compare experimental results with predicted rate constants from prior models .

Advanced Research Questions

Q. How can contradictions between existing kinetic models for this compound decomposition be resolved?

Discrepancies arise from overparameterization (e.g., 28 constants in older models) vs. simplified frameworks (e.g., 8 constants for drinking water conditions). Steps to reconcile:

  • Data Reanalysis : Apply fictive product tracking to isolate parallel reaction contributions .
  • Model Simplification : Use microscopic reversibility principles to constrain reversible reactions (e.g., NH₂Br ⇌ NHBr₂ + NH₃) .
  • Condition-Specific Calibration : Test models under extreme pH or concentration ranges to identify robustness limits .

Q. What methodological advancements improve the accuracy of catalysis term determination in this compound decomposition?

  • Holistic Parameter Estimation : Combine Brønsted theory with multivariate regression to reduce collinearity in rate constants .
  • Error Propagation Analysis : Quantify uncertainties in catalysis terms using Monte Carlo simulations.
  • Cross-Validation : Validate derived constants against independent datasets (e.g., bromide-rich vs. low-bromide systems) .

Q. How do buffer ions (e.g., HPO₄²⁻, HCO₃⁻) differentially catalyze this compound decomposition reactions?

  • Monobromamine Disproportionation : Dominated by H⁺ and NH₄⁺ catalysis (general acid catalysis).
  • Dibromamine Decomposition : Driven by OH⁻ and CO₃²⁻ (base catalysis).
  • Experimental Approach :
    • Use ionic strength-adjusted buffers to isolate ion-specific effects.
    • Fit kinetic data to logarithmic Brønsted plots for each buffer component .

Research Design & Reporting Standards

Q. How should researchers structure a literature review to address gaps in this compound stability studies?

  • Database Selection : Prioritize SciFinder and PubMed for peer-reviewed kinetics data; exclude non-academic sources (e.g., BenchChem) .
  • Keyword Strategy : Combine terms like “bromamine decomposition” + “kinetics” + “acid-base catalysis” .
  • Critical Appraisal : Compare reaction schemes across studies (e.g., Lei et al. (2004) vs. Wahman et al.) to identify unresolved contradictions .

Q. What are best practices for reporting this compound experimental data to ensure reproducibility?

  • Metadata Inclusion : Document pH, temperature, buffer composition, and initial bromamine concentrations.
  • Uncertainty Quantification : Report standard deviations for triplicate measurements and propagation errors in rate constants .
  • Model Transparency : Share raw data, regression code, and validation criteria in supplementary materials .

Data Analysis & Interpretation

Q. How can researchers statistically validate the significance of parallel decomposition pathways in this compound systems?

  • Fictive Product Tracking : Simulate intermediate concentrations under hypothetical single-pathway conditions and compare with experimental data .
  • Sensitivity Analysis : Vary rate constants by ±10% to assess model robustness.
  • AIC/BIC Scoring : Use information criteria to compare model fit without overfitting .

Q. What analytical techniques are optimal for quantifying this compound and its decomposition products?

  • Spectrophotometry : Monitor absorbance at 260 nm (NH₂Br) and 295 nm (NHBr₂) .
  • Ion Chromatography : Quantify bromide (Br⁻) and nitrate (NO₃⁻) as terminal products.
  • Mass Spectrometry : Confirm intermediate species (e.g., NHBr₂) in low-concentration systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.